N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with proline derivatives. One common method includes the cyclization of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the reaction with proline . The reaction is usually carried out in a suitable solvent like methanol or ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prolinamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways . The compound’s ability to disrupt DNA replication and repair processes also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
5-methyl-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Exhibits anticancer activity and induces apoptosis via caspase-dependent pathways.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)prolinamide stands out due to its unique combination of the thiadiazole ring and prolinamide moiety, which imparts distinct biological activities
Properties
Molecular Formula |
C8H12N4OS |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H12N4OS/c1-5-11-12-8(14-5)10-7(13)6-3-2-4-9-6/h6,9H,2-4H2,1H3,(H,10,12,13) |
InChI Key |
PMVTVJFILDGGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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